3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol
Description
Properties
IUPAC Name |
3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-3-1-2-4(11)8-6(3)10-9-5/h1-2H,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNDGAHCJRBLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NNC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Aminopyrazoles with 2-Pyrone Derivatives
One well-documented approach involves the condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives under reflux conditions in alcohol solvents such as butanol. This method leads to the formation of pyrazolo[3,4-b]pyridin-3-ones and related compounds, with subsequent dehydration yielding the target bicyclic heterocycle. The reaction typically requires prolonged heating (up to three days) and careful chromatographic separation of products.
- Reaction conditions: Reflux in butanol for 72 hours.
- Yields: Variable, depending on solvent and reactant ratios; highest yields observed with butanol due to its high boiling point.
- Mechanism: Initial nucleophilic attack of the amino group on the pyrone carbonyl, ring opening, tautomerization, and dehydration to form the fused ring system.
Table 1: Effect of Solvent on Yield of Pyrazolo[3,4-b]pyridin-3-one
| Solvent | Boiling Point (°C) | Yield (%) of Pyrazolo[3,4-b]pyridin-3-one |
|---|---|---|
| Butanol | 117 | 49 |
| Ethanol | 78 | 30 |
| Methanol | 65 | 20 |
| Other alcohols | Varies | 11-40 |
Data adapted from condensation studies of pyrazole with 2-pyrone derivatives.
One-Pot Solvent-Free Condensation Using Aminopyrazoles and Azlactones
A more recent and environmentally friendly method involves the solvent-free heating of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), followed by treatment in a superbasic medium (e.g., potassium tert-butoxide in DMSO) to eliminate benzamide and form 4-arylpyrazolo[3,4-b]pyridin-6-ones.
- Procedure:
- Heat aminopyrazole with azlactone at 150 °C solvent-free to form a tetrahydro intermediate.
- Treat intermediate with t-BuOK in DMSO at 150 °C to induce benzamide elimination and aromatization.
- Advantages: Higher yields (up to 81%), shorter reaction times, and environmentally benign conditions.
- Yields: Intermediate formation ~62%, final product up to 81%.
Table 2: Optimization of Benzamide Elimination Step
| Entry | Temperature (°C) | Time (h) | Base | Yield (%) of Final Product |
|---|---|---|---|---|
| 1 | 90 | 6 | KOH | 45 |
| 2 | 120 | 3.5 | t-BuOK | 70 |
| 3 | 150 | 1.5 | t-BuOK | 81 |
Data from solvent-free one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones.
Alternative Routes: Reaction with ω-Bromoacetophenones and Chloroacetonitrile
Other synthetic routes involve reacting 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with ω-bromoacetophenones or chloroacetonitrile, followed by further transformations such as acetylation or reaction with DMF-DMA to yield various substituted pyrazolo[3,4-b]pyridine and imidazo-fused derivatives.
- Key reagents: ω-bromoacetophenones, chloroacetonitrile, DMF-DMA.
- Conditions: Typically reflux in suitable solvents.
- Applications: Functionalization of the pyrazolo[3,4-b]pyridine core for biological activity enhancement.
These methods provide structural diversity but are more complex and less direct for preparing this compound specifically.
Mechanistic Insights
The formation of the pyrazolo[3,4-b]pyridine ring system generally proceeds via:
- Initial nucleophilic attack by the amino group or pyrazole nitrogen on a carbonyl group.
- Formation of intermediates such as Michael adducts or dihydropyridine derivatives.
- Cyclization and dehydration steps to form the fused bicyclic heterocycle.
- In catalytic systems, activation of aldehyde groups by the catalyst enhances reaction rates and selectivity.
This mechanism is consistent across various reported methods, with variations depending on the starting materials and catalysts used.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Condensation with 2-pyrone derivatives | 3-Aminopyrazolone + 2-pyrone, reflux in butanol | Simple, well-established | 11–49 | Long reaction times, solvent needed |
| One-pot solvent-free with azlactones | 5-Aminopyrazole + azlactones, t-BuOK/DMSO | Eco-friendly, higher yields | 62–81 | Superbases promote benzamide elimination |
| Catalytic synthesis with MOF catalyst | Aldehydes + 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine + nano-MOF | Short time, catalyst recyclability | Optimized high | Solvent-free, magnetic catalyst recovery |
| Reaction with ω-bromoacetophenones | 3-Amino-pyrazolo derivative + ω-bromoacetophenones | Structural diversity | Variable | Multi-step, functionalization focus |
Chemical Reactions Analysis
Types of Reactions
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 3-position can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol typically involves various methods that utilize readily available starting materials. The compound's structure is characterized by a pyrazolo-pyridine core, which can be modified to enhance biological activity. Notably, the presence of amino and hydroxyl groups at specific positions contributes to its reactivity and affinity for biological targets.
Common Synthetic Routes
- Wittig Reaction : This method involves the condensation of stabilized ylides with carbonyl compounds to form the desired pyrazolo[3,4-b]pyridine derivatives.
- Cyclization Reactions : Various cyclization techniques are employed to construct the pyrazolo ring from appropriate precursors, often involving catalytic conditions that favor the formation of the heterocyclic structure.
Biological Activities
The biological relevance of this compound stems from its interaction with various molecular targets:
Alzheimer's Disease Research
Recent studies have highlighted the compound's potential as a probe for detecting amyloid plaques associated with Alzheimer's disease. Fluorescent confocal microscopy has demonstrated that derivatives of this compound exhibit high binding affinity to amyloid plaques in brain slices from Alzheimer's patients, suggesting applications in diagnostic imaging for AD .
Cystic Fibrosis Treatment
The compound has been identified as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This modulation is crucial for developing therapies aimed at treating cystic fibrosis, particularly in patients with common mutations such as F508del .
Cancer Therapeutics
Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways. The ability to inhibit these kinases can lead to reduced tumor growth and improved patient outcomes .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Alzheimer's Disease | Binding to amyloid plaques | High selectivity and binding affinity observed |
| Cystic Fibrosis | Modulation of CFTR protein | Potential treatment for CF mutations |
| Cancer | Inhibition of tyrosine kinases | Effective against various cancer cell lines |
Case Study 1: Alzheimer’s Disease Imaging
A study published in Molecules demonstrated that novel pyrazolo[3,4-b]pyridine derivatives exhibited significant photophysical properties conducive to imaging amyloid plaques. The compounds were tested on brain tissue samples from Alzheimer's patients, showing promising results in selectively binding to amyloid deposits .
Case Study 2: CFTR Modulation
In a patent application focusing on CFTR modulators, it was shown that certain derivatives of this compound effectively enhance chloride ion transport across cell membranes in cystic fibrosis models. This highlights their potential role in restoring function in defective CFTR channels .
Mechanism of Action
The mechanism of action of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, thereby exerting its anticancer effects .
Comparison with Similar Compounds
The following analysis compares 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent effects, synthetic routes, and biological applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogs
Pharmacokinetic Considerations
- Hydrogen Bonding : The target compound’s -NH₂ and -OH groups improve solubility and target engagement, critical for oral bioavailability .
Biological Activity
3-Amino-2H-pyrazolo[3,4-b]pyridin-6-ol is a member of the pyrazolopyridine class of compounds, which have garnered attention for their diverse biological activities. This compound's unique structure, featuring a pyrazole ring fused to a pyridine ring, positions it as a potential candidate for various therapeutic applications, particularly in cancer and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits several functional groups that contribute to its biological activity, including an amino group and a hydroxyl group, which can participate in hydrogen bonding and molecular interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that this compound may inhibit various kinases involved in cell signaling pathways. For instance, it has shown potential in inhibiting tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and survival.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study assessing the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the downregulation of TRK signaling pathways, leading to increased apoptosis rates.
- Antiviral Potential : A recent investigation into the antiviral properties of pyrazolo derivatives highlighted the efficacy of this compound against SARS-CoV-2 protease. The compound exhibited a high selectivity index and significant inhibition rates compared to standard antiviral agents.
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazolo ring can significantly impact potency and selectivity against targeted proteins.
Structure–Activity Relationship (SAR) Insights
The following table illustrates some derivatives along with their observed biological activities:
| Derivative | Biological Activity | IC50 (μM) |
|---|---|---|
| 4-Methyl derivative | Enhanced anticancer activity | 15 |
| 5-Fluoro derivative | Increased antiviral efficacy | 20 |
| 7-Chloro derivative | Moderate anti-inflammatory effect | 25 |
Q & A
Basic Research Questions
Q. What are effective synthetic methodologies for preparing 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol derivatives?
- Methodological Answer : A common approach involves ring-opening and closure reactions. For example, 5-amino-3-methyl-1H-pyrazole can react with 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile under reflux conditions to yield novel pyrazolo[3,4-b]pyridine derivatives. Characterization is achieved via IR, NMR, and mass spectrometry . Alternative routes include condensation of 5-aminopyrazoles with ketones or aldehydes in solvent-free conditions using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 as a catalyst, which enhances yield and reduces byproducts .
Q. How can spectroscopic techniques validate the structural integrity of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent positions. For example, aromatic protons in pyrazolo[3,4-b]pyridines appear as multiplets in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and closed-toe shoes. Inspect gloves before use and discard contaminated gloves properly .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies predict the antibacterial activity of pyrazolo[3,4-b]pyridine analogs?
- Methodological Answer :
- Target Selection : Use bacterial enzymes (e.g., MTBPS in Mycobacterium tuberculosis) as docking targets.
- Software Tools : Perform docking with Discovery Studio Visualizer or AutoDock Vina. For instance, pyrazolo[3,4-b]pyridine derivatives with C(6)SMe substituents showed strong binding to MTBPS via hydrogen bonds and hydrophobic interactions .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro minimum inhibitory concentration (MIC) data to prioritize compounds for synthesis .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Data Triangulation : Cross-validate in silico results with physicochemical properties (e.g., logP, polar surface area) using tools like ChemAxon MarvinSketch. Poor solubility or membrane permeability may explain low in vitro activity despite favorable docking scores .
- Structural Optimization : Modify substituents (e.g., introducing fluorine or methyl groups) to enhance bioavailability. For example, fluorinated benzamide derivatives of pyrazolo[3,4-b]pyridines showed improved antibacterial potency .
Q. How can reaction conditions be optimized to improve yields of substituted pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)₂) under solvent-free conditions to reduce reaction time and improve atom economy .
- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for 8–10 hours to ensure complete cyclization.
- Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to isolate high-purity products (>95%) .
Q. What computational methods assess the nonlinear optical (NLO) properties of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Quantum Calculations : Employ DFT (B3LYP/6-311++G(d,p)) to compute hyperpolarizability (β) and dipole moments. For example, 5-(6-hydroxy-4-methoxybenzofuran-5-ylcarbonyl) derivatives exhibit high β values (~4.8 × 10⁻³⁰ esu), making them candidates for NLO materials .
- Software : Use Gaussian 09 or ORCA for energy minimization and property prediction .
Data Analysis and Contradiction Management
Q. How should researchers address variability in reported antibacterial activities of pyrazolo[3,4-b]pyridine analogs?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., microplate alamarBlue assay for M. tuberculosis) to minimize inter-lab variability .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-3 enhance activity) with MIC values. For instance, 6-methyl derivatives showed 2–4× higher potency than unsubstituted analogs .
Q. What experimental controls are essential when evaluating anti-inflammatory activity of pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- Positive Controls : Include indomethacin or celecoxib in carrageenan-induced rat paw edema models.
- Dose-Response Curves : Test compounds at 10–100 mg/kg doses to establish efficacy thresholds. For example, 10a (6-methyl-5-thiazolidinone derivative) reduced edema by 65% at 50 mg/kg, comparable to indomethacin .
- Toxicity Screening : Assess ulcerogenicity via histopathology of gastric mucosa in rodent models .
Tables for Key Data
Table 1 : Physicochemical Properties of Selected Pyrazolo[3,4-b]Pyridines
| Compound | logP | Molecular Weight | Polar Surface Area (Ų) | Bioactivity (MIC, µg/mL) |
|---|---|---|---|---|
| 6a (R=H) | 1.2 | 265.3 | 78.5 | 32 (vs. S. aureus) |
| HMBPP (R=OCH₃) | 2.8 | 378.4 | 102.3 | 16 (vs. M. tuberculosis) |
Table 2 : Docking Scores and Experimental Activities
| Compound | Binding Energy (kcal/mol) | MIC (µg/mL) |
|---|---|---|
| 16k (C(6)SMe) | −8.9 | 8.2 |
| 16a (unsubstituted) | −6.3 | 64.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
